6-[3-(2-methoxyphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
CAS No.:
Cat. No.: VC14920842
Molecular Formula: C24H21N3O2
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21N3O2 |
|---|---|
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | 6-[3-(2-methoxyphenoxy)propyl]indolo[3,2-b]quinoxaline |
| Standard InChI | InChI=1S/C24H21N3O2/c1-28-21-13-6-7-14-22(21)29-16-8-15-27-20-12-5-2-9-17(20)23-24(27)26-19-11-4-3-10-18(19)25-23/h2-7,9-14H,8,15-16H2,1H3 |
| Standard InChI Key | YYBPCUHHKCCXCT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecular framework of 6-[3-(2-methoxyphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline consists of a planar indoloquinoxaline system fused at the 2,3-positions of the indole ring and the 2,3-positions of the quinoxaline moiety . This conjugation creates an extended π-system, enabling potential interactions with biological macromolecules such as DNA and proteins . The 6H designation refers to the specific tautomeric form where the hydrogen atom resides on the nitrogen at position 6 of the indole ring .
Substituent Analysis
The 3-(2-methoxyphenoxy)propyl side chain introduces steric bulk and electronic diversity. Key features include:
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Methoxy Group: The 2-methoxy substitution on the phenoxy ring enhances lipophilicity (logP ≈ 4.7) , potentially improving membrane permeability.
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Propyl Linker: A three-carbon chain balances flexibility and rigidity, allowing optimal positioning of the phenoxy group for target engagement.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H21N3O2 | |
| Molecular Weight | 383.45 g/mol | |
| logP | ~4.7 (estimated) | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface | 27.3 Ų |
Synthetic Methodologies
Core Formation
The indoloquinoxaline nucleus is typically synthesized via acid-catalyzed cyclocondensation of isatin derivatives with o-phenylenediamine . For example:
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Isatin Preparation: 1-(2-Methoxyphenoxy)propan-3-ol is alkylated to form the N-alkylisatin precursor .
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Cyclocondensation: Reacting N-alkylisatin with o-phenylenediamine in refluxing ethanol with glacial acetic acid yields the indoloquinoxaline core .
Equation 1:
| Condition | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 80–90°C | +15% |
| Catalyst | BF3·Et2O | +22% |
| Solvent | Anhydrous DMF | +18% |
Biological Activities and Mechanisms
DNA Intercalation
Indoloquinoxalines intercalate into DNA via planar aromatic stacking, preferentially binding GC-rich regions . Thermal denaturation studies show ΔTm values of +8–12°C for analogs, indicating stabilization of the DNA duplex . The methoxyphenoxy side chain may enhance minor groove interactions, as seen in ellipticine derivatives .
Anticancer Activity
While direct data on 6-[3-(2-methoxyphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline are unavailable, structurally related compounds exhibit IC50 values of 2.1–23 μM against leukemia (L1210) and lymphoma (Molt 4/C8) cell lines . Mechanistic studies suggest:
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Topoisomerase II Inhibition: Disruption of DNA relegation (IC50 ≈ 18 μM) .
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Multidrug Resistance (MDR) Reversal: P-glycoprotein inhibition at 10 μM .
Table 3: Cytostatic Activity of Analogs
| Compound | Cell Line | IC50 (μM) | Source |
|---|---|---|---|
| 6-Benzyl derivative | Molt 4/C8 | 23 | |
| 9-Fluoro derivative | L1210 | 7.2 | |
| Ellipticine | L1210 | 0.8 |
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: High logP (~4.7) suggests good intestinal absorption .
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Metabolism: Demethylation of the methoxy group by CYP3A4 is likely, producing reactive quinones .
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Excretion: Renal clearance predominates due to moderate molecular weight (383.45 g/mol).
Toxicity Considerations
Research Applications and Future Directions
Targeted Drug Delivery
Conjugation with glycosides (e.g., β-D-glucopyranosyl) improves aqueous solubility (logSw −4.6 → −3.1) and tumor targeting .
Equation 2:
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